Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate
CAS No.: 1205748-72-6
Cat. No.: VC7204995
Molecular Formula: C11H19NO3
Molecular Weight: 213.277
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1205748-72-6 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.277 |
IUPAC Name | tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3 |
Standard InChI Key | WMUWPLWYXGELEE-UHFFFAOYSA-N |
SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol . The Boc group at the 1-position enhances stability and facilitates deprotection under acidic conditions, a common strategy in peptide synthesis. The 3-formyl and 3-methyl substituents introduce steric and electronic effects that influence reactivity. For comparison, pyrrolidine derivatives like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) exhibit a smaller ring system, altering their conformational flexibility and interaction with biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The piperidine derivative is synthesized from 1-N-Boc-3-methylpiperidine-3-carboxylic acid via formylation. A representative method involves:
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Activation of the carboxylic acid using reagents like thionyl chloride.
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Formylation via nucleophilic acyl substitution or Vilsmeier-Haack reaction.
In contrast, the pyrrolidine analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is prepared via reductive amination or coupling reactions. For instance, reacting 3-aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester with 2,6-dichlorobenzooxazole in dichloromethane yields a 99% product under mild conditions .
Manufacturer | Packaging | Price |
---|---|---|
AK Scientific | 250 mg | $332 |
Crysdot | 1 g | $635 |
Smaller quantities (e.g., 500 mg) cost $532, reflecting economies of scale .
Applications and Derivatives
Pharmaceutical Intermediates
The Boc-protected piperidine serves as a key intermediate in drug discovery. For example, analogs like (S)-tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS 1245642-79-8) are precursors to kinase inhibitors and neurotransmitter modulators . The formyl group enables further functionalization via reductive amination or condensation reactions.
Comparative Analysis with Pyrrolidine Analogs
Regulatory and Environmental Considerations
The compound’s environmental impact is governed by H412, necessitating proper disposal to prevent aquatic toxicity . Suppliers comply with REACH and TSCA regulations, ensuring safe transportation and storage.
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